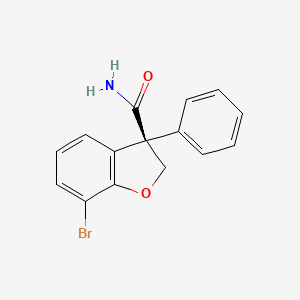
(3R)-7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a bromine atom, a phenyl group, and a benzofuran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a suitable benzofuran derivative, followed by the introduction of the phenyl group through a Friedel-Crafts acylation reaction. The final step involves the formation of the carboxamide group through an amidation reaction under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
(3R)-7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3R)-7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-3-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(3R)-3-Hydroxydodecanoic Acid: Shares a similar structural motif but differs in functional groups.
(2S,3R)-2-Bromo-2,3-diphenylbutane: Another brominated compound with different stereochemistry and functional groups.
Uniqueness
(3R)-7-Bromo-3-phenyl-2,3-dihydro-1-benzofuran-3-carboxamide is unique due to its specific combination of a bromine atom, a phenyl group, and a benzofuran ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
918305-06-3 |
|---|---|
Fórmula molecular |
C15H12BrNO2 |
Peso molecular |
318.16 g/mol |
Nombre IUPAC |
(3R)-7-bromo-3-phenyl-2H-1-benzofuran-3-carboxamide |
InChI |
InChI=1S/C15H12BrNO2/c16-12-8-4-7-11-13(12)19-9-15(11,14(17)18)10-5-2-1-3-6-10/h1-8H,9H2,(H2,17,18)/t15-/m1/s1 |
Clave InChI |
WSLCUWYEVNUQHN-OAHLLOKOSA-N |
SMILES isomérico |
C1[C@](C2=C(O1)C(=CC=C2)Br)(C3=CC=CC=C3)C(=O)N |
SMILES canónico |
C1C(C2=C(O1)C(=CC=C2)Br)(C3=CC=CC=C3)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[(phenylsulfanyl)methyl]but-2-enoate](/img/structure/B12602532.png)

![N-(4-Oxo-6-phenyl-1,4-dihydropyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B12602544.png)
![1-(Dimethoxyphosphoryl)propyl [(naphthalen-1-yl)oxy]acetate](/img/structure/B12602547.png)

![2-({3-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]prop-2-en-1-yl}oxy)pyridine](/img/structure/B12602573.png)
![1-([1,1'-Biphenyl]-2-yl)-6-bromopyrene](/img/structure/B12602579.png)
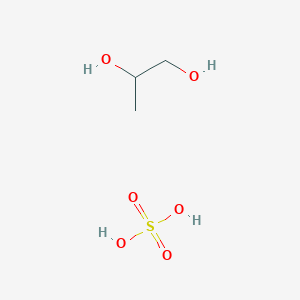
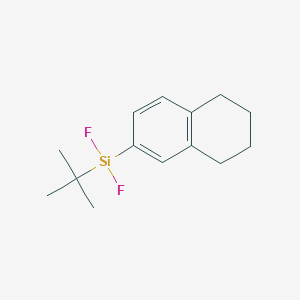
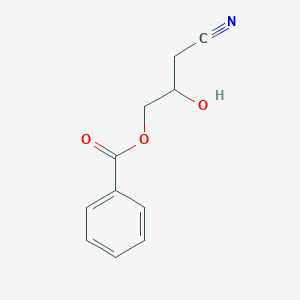
![(2-Chloropyridin-4-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone](/img/structure/B12602607.png)
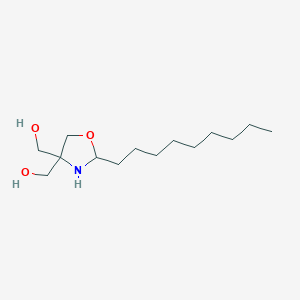
![4-[2-[5-chloro-1-(diphenylmethyl)-1H-indol-3-yl]ethoxy]benzoic acid](/img/structure/B12602620.png)

